

Odevixibat HCl for Preclinical Research: Application Notes and Protocols

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Compound of Interest		
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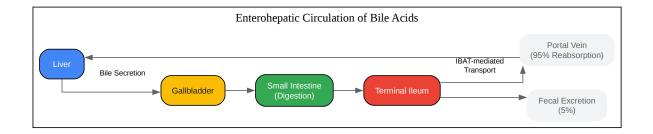
Introduction

Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in the total bile acid pool. This mechanism of action makes it a valuable tool for preclinical research in cholestatic liver diseases, where the accumulation of bile acids is a key driver of pathology. These application notes provide detailed protocols for the preclinical formulation and evaluation of Odevixibat hydrochloride (HCI).

Mechanism of Action

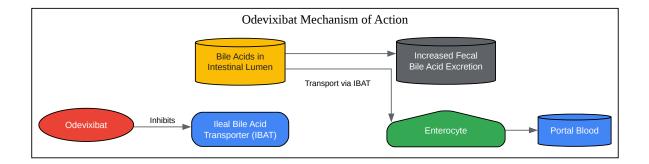
Odevixibat acts locally in the gut to inhibit IBAT, a transporter primarily responsible for the reabsorption of bile acids from the intestinal lumen back into the portal circulation.[1] This targeted inhibition leads to a significant decrease in serum bile acid levels. The reduction in the circulating bile acid pool is believed to alleviate the symptoms and progression of cholestatic liver diseases, such as pruritus (itching) and liver damage.





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Fig. 1: Enterohepatic Circulation of Bile Acids



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Fig. 2: Odevixibat's Inhibition of IBAT

Quantitative Data

The following tables summarize key quantitative data for Odevixibat from preclinical studies.



Parameter	Species/System	Value	Reference
IC50 (ASBT Inhibition)	Human (cell-based assay)	22-41 nM	[1]
Rat (cell-based assay)	22-41 nM	[1]	_
Sodium/Bile Acid Cotransporter	0.16 nM	[2]	
In Vivo Efficacy	Mdr2-knockout mice		
Hepatic Bile Acid Reduction	>80%	[1]	
Fecal Bile Acid Increase	3-5 fold	[1]	-
Serum Bile Acid Reduction	~70-90%	[1]	_

Table 1: Preclinical Potency and Efficacy of Odevixibat

Experimental Protocols

Odevixibat HCI Formulation for Preclinical Studies

For preclinical research, **Odevixibat HCI** can be formulated for both in vitro and in vivo applications.

In Vitro Stock Solution (10 mM in DMSO):

- Materials: Odevixibat HCI powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
- Procedure:
 - Weigh the required amount of **Odevixibat HCI** powder.
 - Add the appropriate volume of DMSO to achieve a 10 mM concentration.



- Vortex thoroughly until the powder is completely dissolved.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
 Solutions are unstable and should be prepared fresh or from frozen aliquots for each experiment.[3]

In Vivo Oral Formulation (Suspension):

For oral administration in mice, a suspension can be prepared. While Odevixibat has very poor water solubility, a homogeneous suspension can be prepared for consistent dosing.

- Materials: Odevixibat HCl powder, Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water), sterile tubes, sonicator, vortex mixer.
- Procedure:
 - Weigh the required amount of Odevixibat HCI for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 μL gavage volume).
 - Add a small amount of the vehicle to the powder to create a paste.
 - o Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
 - Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
 - Store the suspension at 4°C and ensure it is thoroughly vortexed before each use to guarantee uniform dosing.

In Vitro IBAT Inhibition Assay Protocol

This protocol describes a cell-based assay to determine the inhibitory activity of **Odevixibat HCI** on the ileal bile acid transporter (IBAT/ASBT) using a cell line that expresses the transporter, such as Caco-2 or MDCK-II cells transfected with the human ASBT gene.[4]

Cell Culture:



 Culture Caco-2 or ASBT-transfected MDCK-II cells in appropriate media and conditions until they form a confluent monolayer. For Caco-2 cells, this can take up to 21 days.

Assay Preparation:

- Prepare a range of concentrations of Odevixibat HCI by diluting the 10 mM DMSO stock solution in transport buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Prepare a solution of a radiolabeled bile acid, such as [3H]-taurocholic acid, in the transport buffer.

Inhibition Assay:

- Wash the cell monolayers twice with pre-warmed transport buffer.
- Pre-incubate the cells with the different concentrations of **Odevixibat HCI** or vehicle control for 15-30 minutes at 37°C.
- Initiate the uptake by adding the [3H]-taurocholic acid solution to each well.
- Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
- Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

Quantification and Analysis:

- Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Normalize the radioactive counts to the protein concentration.

Methodological & Application

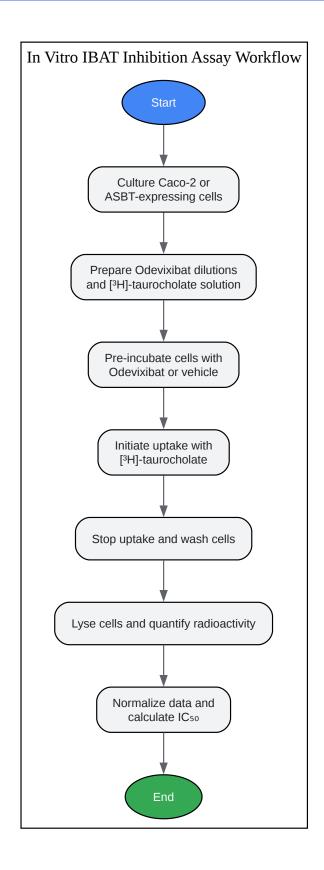




 Calculate the percentage of inhibition for each Odevixibat HCl concentration relative to the vehicle control.

0	Determine the IC ₅₀ value by fitting the data to a dose-response curve using appropriate
	software.





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Fig. 3: IBAT Inhibition Assay Workflow



In Vivo Cholestasis Animal Model Protocol (Mdr2-/-Mouse)

The multidrug resistance gene 2 knockout (Mdr2-/- or Abcb4-/-) mouse is a well-established model of progressive cholestatic liver disease that resembles primary sclerosing cholangitis.

- Animals and Acclimation:
 - Use Mdr2-/- mice and their wild-type littermates as controls.
 - House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
 - Allow for a period of acclimation before starting the experiment.
- Treatment:
 - At a specified age (e.g., 4-8 weeks), divide the Mdr2-/- mice into a vehicle control group and an Odevixibat HCI treatment group.
 - Administer Odevixibat HCI (e.g., 10 mg/kg/day) or the vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).
- Sample Collection and Analysis:
 - At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis of liver enzymes (ALT, AST, ALP) and total bile acids.
 - Euthanize the animals and collect the liver for histological analysis (H&E and Sirius Red staining for fibrosis) and for the quantification of hepatic bile acid concentrations.
 - Collect fecal samples to measure fecal bile acid excretion.
- Bile Acid Extraction from Liver Tissue:
 - Homogenize a weighed portion of the liver tissue in a suitable solvent (e.g., isopropanol or a hexane:isopropanol mixture).[1]



- Centrifuge the homogenate and collect the supernatant.
- Dry the supernatant under vacuum.
- Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
- Data Analysis:
 - Compare the serum and hepatic bile acid levels, liver enzyme levels, and histological scores between the vehicle-treated and Odevixibat-treated Mdr2-/- mice.
 - Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA).

Conclusion

Odevixibat HCI is a valuable research tool for investigating the role of bile acid transport in the pathophysiology of cholestatic liver diseases. The protocols provided here offer a starting point for the preclinical evaluation of Odevixibat and other IBAT inhibitors. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

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